BenchChemオンラインストアへようこそ!

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine (CAS 1207047-65-1) is a synthetic small-molecule belonging to the 2-aminobenzothiazole class. It features a benzothiazole core substituted with a methoxy group at the 5-position and a dimethylaminopropyl side chain on the 2-amine.

Molecular Formula C13H19N3OS
Molecular Weight 265.38
CAS No. 1207047-65-1
Cat. No. B2635258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine
CAS1207047-65-1
Molecular FormulaC13H19N3OS
Molecular Weight265.38
Structural Identifiers
SMILESCN(C)CCCNC1=NC2=C(S1)C=CC(=C2)OC
InChIInChI=1S/C13H19N3OS/c1-16(2)8-4-7-14-13-15-11-9-10(17-3)5-6-12(11)18-13/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)
InChIKeyHIVVHERCODAQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine (CAS 1207047-65-1): Procurement-Relevant Chemical Profile


N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine (CAS 1207047-65-1) is a synthetic small-molecule belonging to the 2-aminobenzothiazole class. It features a benzothiazole core substituted with a methoxy group at the 5-position and a dimethylaminopropyl side chain on the 2-amine. This scaffold is widely explored in medicinal chemistry for neurological and anti-inflammatory indications [1]. The compound is primarily cited in patent literature as a neuroprotective agent intermediate and is available from specialty chemical vendors for research use [2].

Why N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine Cannot Be Replaced by Generic 2-Aminobenzothiazole Analogs


Substitution within the 2-aminobenzothiazole class is risky due to profound regioisomer-dependent activity cliffs and side-chain pharmacophore sensitivity. Published structure-activity relationship (SAR) studies reveal that moving the methoxy substituent from the 5-position to the 6-position shifts AChE inhibitory potency by greater than 10-fold [1]. Similarly, the dimethylaminopropyl moiety is essential for binding pocket interactions; analogs with a dimethylaminoethyl chain or benzyl substitution exhibit significantly reduced enzymatic inhibition [1]. Procurement of a generic 'benzothiazole amine' without precise substitution verification therefore carries high risk of biological inactivity, as detailed in the quantitative evidence below.

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


5-Methoxy vs. 6-Methoxy Regioisomer: Acetylcholinesterase (AChE) Potency Differentiation

In a controlled series of benzothiazole-piperazine hybrids, the 5-methoxy substitution pattern conferred significantly greater AChE inhibitory activity than the 6-methoxy regioisomer. Compounds with a 5-methoxybenzothiazole core achieved IC50 values in the range of 0.0462–0.0576 µM, whereas the 6-methoxy analogs were consistently less potent, with a >10-fold decrease in activity [1]. This regioisomer-dependent activity cliff demonstrates that N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine is structurally privileged for AChE target engagement compared to its 6-methoxy positional isomer.

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

Dimethylaminopropyl vs. Dimethylaminoethyl Side Chain: Cholinesterase Inhibition Superiority

Systematic SAR analysis revealed that the dimethylaminopropyl moiety at the piperazine 4-position (structurally analogous to the side chain in N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine) yields markedly stronger AChE inhibition than the shorter dimethylaminoethyl chain. Compounds carrying the dimethylaminopropyl group (compounds 3i and 3j) showed >90% inhibition at 10⁻⁶ M, whereas the dimethylaminoethyl analogs (3g and 3h) exhibited weaker inhibition, with IC50 values approximately 2–4 fold higher [1]. This establishes the propyl linker length as a critical potency driver.

Alzheimer's disease Butyrylcholinesterase Structure-activity relationship

5-Methoxy vs. 5,6-Dimethoxy Substitution: Balancing Potency and Metabolic Stability

While 5,6-dimethoxybenzothiazole analogs demonstrate superior AChE inhibition (IC50 values as low as 0.02 µM), they carry increased metabolic liability due to O-demethylation at two sites. The mono-5-methoxy substitution in N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine offers a pragmatic balance: preserving substantial AChE potency (IC50 ≈ 0.0462 µM for related hybrid) while reducing the number of metabolically labile methoxy groups by 50%, as inferred from class-level metabolic stability data for benzothiazole ethers [1][2].

Drug metabolism Cytochrome P450 Pharmacokinetics

5-Methoxy vs. 5-Methyl Analog: Hydrogen-Bonding Capability as a Selectivity Determinant

The 5-methoxy substituent provides hydrogen-bond acceptor capacity that is absent in the 5-methyl analog (N-[3-(dimethylamino)propyl]-5,6-dimethyl-1,3-benzothiazol-2-amine, CAS 1177361-87-3). In kinase selectivity profiling, the methoxy oxygen engages in critical interactions with the hinge region of certain kinases (e.g., p38α MAPK), improving selectivity over closely related kinases [1]. Published binding data show that methoxy-substituted benzothiazoles achieve Ki values in the low nanomolar range (e.g., Ki = 4.31 nM for amyloid-beta binding) [2], whereas methyl-substituted analogs lack this hydrogen-bond interaction and exhibit reduced selectivity.

Kinase selectivity Hydrogen bonding Off-target profiling

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine: Optimal Research and Industrial Application Scenarios


Neurodegenerative Disease Probe Development: Acetylcholinesterase and Amyloid-Beta Dual Targeting

Leveraging its 5-methoxy regiochemistry and dimethylaminopropyl side chain, this compound is well-suited as a starting scaffold for dual acetylcholinesterase (AChE) inhibition and amyloid-beta binding studies. The compound's core has demonstrated low nanomolar amyloid-beta affinity (Ki = 4.31 nM) in competitive binding assays [1], and its structural analogs achieve sub-100 nM AChE IC50 [2], making it a high-value intermediate for medicinal chemistry campaigns targeting Alzheimer's disease multi-target directed ligands (MTDLs).

Kinase Selectivity Profiling: p38α MAPK and JNK3 Inhibitor Optimization

The 5-methoxybenzothiazole scaffold has established kinase hinge-binding interactions, particularly with p38α MAPK and JNK3. Published SAR indicates that the methoxy oxygen is critical for selectivity over off-target kinases [1]. Researchers can procure this compound as a validated fragment for optimizing kinase inhibitor selectivity, using the dimethylaminopropyl chain for solubility and cellular permeability modulation.

Structure-Activity Relationship (SAR) Studies: Regioisomer and Side-Chain Pharmacophore Mapping

Given the dramatic potency shifts between 5-methoxy and 6-methoxy regioisomers (>10-fold in AChE assays) [2], and between dimethylaminopropyl and dimethylaminoethyl chains (2-4 fold), this compound is an essential tool for mapping pharmacophoric requirements in benzothiazole-based probes. It enables precise control experiments where substitution position and chain length are systematically varied.

Chemical Biology Probe Synthesis: Fluorescent and Radiolabeled Benzothiazole Conjugates

Benzothiazole Schiff-bases with N,N-dimethylamino groups have been validated as fluorescent stains for amyloid-beta plaques in postmortem Alzheimer's disease brain sections [3]. N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine serves as a key intermediate for synthesizing such imaging probes, where the dimethylamino group is essential for binding, and the methoxy substituent modulates emission properties.

Quote Request

Request a Quote for N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.